

Technical Guide: 3-Fluoro-2-methylpyridine (CAS 15931-15-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-2-methylpyridine

Cat. No.: B130116

[Get Quote](#)

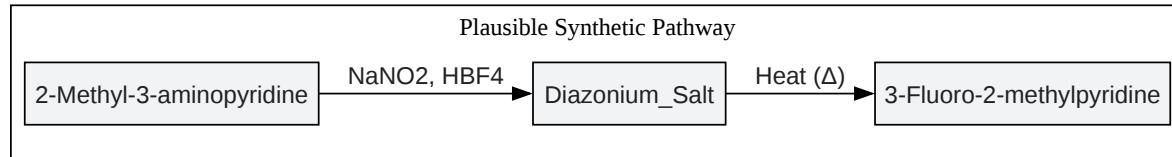
For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-methylpyridine is a fluorinated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its strategic incorporation of a fluorine atom and a methyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.^{[1][2][3]} The fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.^{[1][2]} This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **3-Fluoro-2-methylpyridine**.

Physicochemical Properties

3-Fluoro-2-methylpyridine is a colorless to yellow liquid under standard conditions.^[1] A summary of its key physical and chemical properties is presented in Table 1.


Table 1: Physicochemical Properties of **3-Fluoro-2-methylpyridine**

Property	Value	Reference
CAS Number	15931-15-4	[1][2]
Molecular Formula	C ₆ H ₆ FN	[1][4]
Molecular Weight	111.12 g/mol	[1][4]
Appearance	Clear, colorless to yellow liquid	[1]
Density	1.077 g/mL	[1][5]
Boiling Point	113.9 - 114 °C at 760 mmHg	[1][3][5]
Melting Point	-70 °C	[6]
Flash Point	22.7 - 23 °C	[2][5]
Refractive Index	1.477	[5]
Solubility	Slightly soluble in water.	[7]
Purity	≥99% (GC)	[1]

Synthesis and Spectroscopic Data

While a specific, detailed experimental protocol for the synthesis of **3-Fluoro-2-methylpyridine** was not found in the surveyed literature, a plausible synthetic route can be inferred from methodologies used for similar fluorinated pyridine compounds. One common approach involves the fluorination of a corresponding aminopyridine derivative via a Sandmeyer-type reaction (Balz-Schiemann reaction), where the amino group is converted to a diazonium salt and subsequently displaced by fluoride.

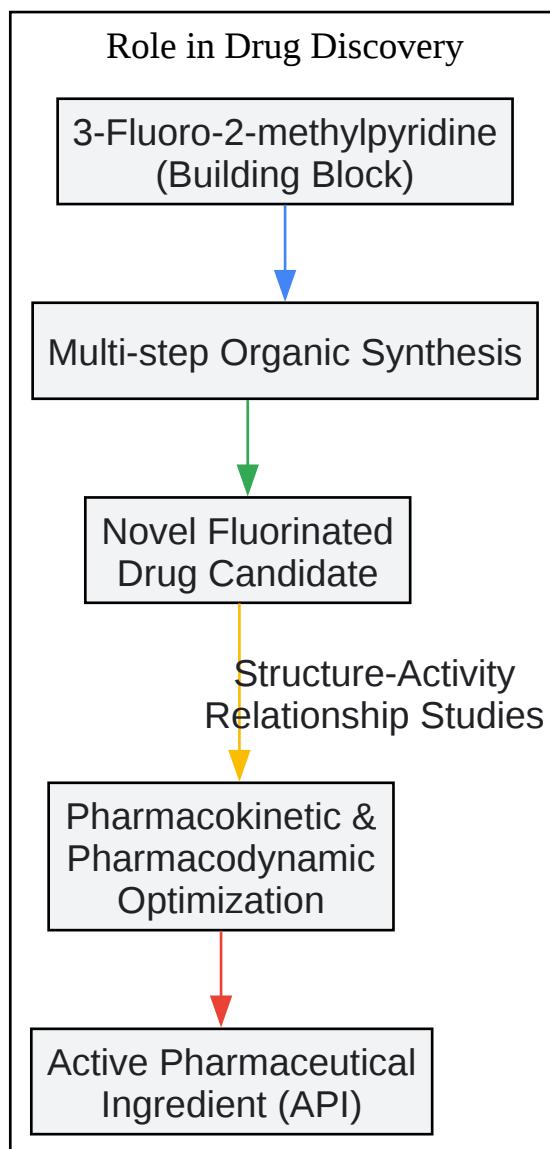
A general workflow for a potential synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic route for **3-Fluoro-2-methylpyridine**.

Note: This represents a generalized pathway, and specific reaction conditions would require optimization.

Detailed ¹H and ¹³C NMR spectroscopic data for **3-Fluoro-2-methylpyridine** are not readily available in the public domain. However, analysis of related structures suggests characteristic shifts for the aromatic protons and the methyl group, with coupling patterns influenced by the fluorine atom.


Applications in Research and Development

3-Fluoro-2-methylpyridine is a versatile intermediate with applications primarily in the pharmaceutical and agrochemical sectors.[3][4]

Pharmaceutical Intermediate

The compound serves as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][4] The introduction of the **3-fluoro-2-methylpyridine** moiety can enhance the therapeutic properties of drug candidates, including:

- Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.[2]
- Enhanced Binding Affinity: The electronegativity of the fluorine atom can lead to favorable interactions with biological targets, such as enzymes and receptors.[2]
- Modified Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

[Click to download full resolution via product page](#)

Caption: Workflow of **3-Fluoro-2-methylpyridine** in drug development.

Agrochemicals

Similar to its role in pharmaceuticals, **3-Fluoro-2-methylpyridine** is used in the synthesis of advanced herbicides and pesticides.^[3] The resulting agrochemicals can exhibit improved efficacy and potentially a more favorable environmental profile.^[3]

Cholinesterase Reactivators

An interesting application of **3-Fluoro-2-methylpyridine** is in the synthesis of fluorine-containing pyridinealdoximes.[8][9] These molecules have potential use as reactivators of cholinesterase enzymes that have been inhibited by organophosphates, such as nerve agents and pesticides.

Organophosphates phosphorylate a serine residue in the active site of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis. Oxime-containing compounds can reactivate the inhibited enzyme by removing the phosphoryl group.

[Click to download full resolution via product page](#)

Caption: General mechanism of cholinesterase reactivation by an oxime.

Safety and Handling

3-Fluoro-2-methylpyridine is a flammable liquid and vapor and is harmful if swallowed or inhaled.[6] It is toxic in contact with skin and causes severe skin burns and eye damage.[6] It may also cause respiratory irritation.[6]

Table 2: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapour. [6]
Acute Toxicity, Oral	4	H302: Harmful if swallowed. [6]
Acute Toxicity, Dermal	3	H311: Toxic in contact with skin. [6]
Skin Corrosion/Irritation	1C	H314: Causes severe skin burns and eye damage. [6]
Serious Eye Damage/Eye Irritation	1	H314: Causes severe skin burns and eye damage. [6]
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled. [6]
Specific target organ toxicity — Single exposure	3	H335: May cause respiratory irritation. [6]

Precautionary Statements (selected):

- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[\[6\]](#)
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[8\]](#)
- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[\[6\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[8\]](#)
- P405: Store locked up.[\[6\]](#)[\[8\]](#)

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or specific applications of **3-Fluoro-2-methylpyridine** are not readily available in the public domain. Researchers should refer to general synthetic methodologies for fluorinated pyridines and adapt them based on laboratory safety standards and small-scale trials. For any biological assays, standard protocols for the specific target of interest should be employed.

Conclusion

3-Fluoro-2-methylpyridine is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique structural features allow for the fine-tuning of molecular properties, leading to the development of more effective and safer products. While detailed experimental data is somewhat limited in publicly accessible sources, the foundational knowledge of its properties and applications provides a strong basis for its use in innovative research and development projects. As with all reactive chemical intermediates, strict adherence to safety protocols is essential when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. escales | Virtual tour generated by Panotour [ub.edu]
- 6. 3-Fluoro-2-methylpyridine | C6H6FN | CID 21613172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]
- 8. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: 3-Fluoro-2-methylpyridine (CAS 15931-15-4)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b130116#3-fluoro-2-methylpyridine-cas-number-15931-15-4-properties\]](https://www.benchchem.com/product/b130116#3-fluoro-2-methylpyridine-cas-number-15931-15-4-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com